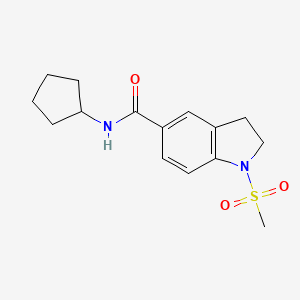
2,6-dichloro-N-(1,1-dimethylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-N-(1,1-dimethylpropyl)benzamide is a chemical compound that is commonly used in scientific research for its unique properties. This compound is also known as DDC, and it is used in various fields of research, including biochemistry, pharmacology, and neuroscience. The purpose of
作用机制
2,6-dichloro-N-(1,1-dimethylpropyl)benzamide acts as an inhibitor of enzymes that are involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. Specifically, it inhibits the enzyme tyrosine hydroxylase, which is responsible for the conversion of tyrosine into L-DOPA, a precursor to dopamine. This inhibition leads to a decrease in the production of dopamine and norepinephrine, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The inhibition of tyrosine hydroxylase by 2,6-dichloro-N-(1,1-dimethylpropyl)benzamide can have various biochemical and physiological effects. For example, it can lead to a decrease in dopamine and norepinephrine levels in the brain, which can result in changes in behavior and mood. Additionally, it can affect the regulation of blood pressure and heart rate, as both dopamine and norepinephrine are involved in these processes.
实验室实验的优点和局限性
One of the main advantages of using 2,6-dichloro-N-(1,1-dimethylpropyl)benzamide in lab experiments is its specificity for tyrosine hydroxylase. This allows researchers to study the effects of inhibiting this enzyme without affecting other biochemical pathways. Additionally, it is a well-characterized compound with established methods for synthesis and purification. However, one limitation of using this compound is that it may not accurately reflect the effects of drugs that target tyrosine hydroxylase in vivo, as it is a tool compound that is not designed for therapeutic use.
未来方向
There are several future directions for research involving 2,6-dichloro-N-(1,1-dimethylpropyl)benzamide. One area of interest is the development of novel drugs that target tyrosine hydroxylase for the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, researchers may investigate the effects of this compound on other biochemical pathways and its potential use in other fields of research, such as oncology and immunology. Finally, further studies may be conducted to better understand the limitations of using this compound as a tool compound and to develop more accurate models for studying the effects of drugs that target tyrosine hydroxylase in vivo.
Conclusion:
2,6-dichloro-N-(1,1-dimethylpropyl)benzamide is a valuable tool compound for studying the function of enzymes involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. Its specificity for tyrosine hydroxylase makes it a useful tool for investigating the effects of inhibiting this enzyme, and its well-established synthesis and purification methods make it a reliable compound for lab experiments. While there are limitations to using this compound as a tool compound, further research may lead to the development of novel drugs for the treatment of neurological disorders and other applications in scientific research.
合成方法
The synthesis of 2,6-dichloro-N-(1,1-dimethylpropyl)benzamide is a multi-step process that involves the reaction of 2,6-dichlorobenzoyl chloride with 1,1-dimethylpropylamine in the presence of a base. The reaction takes place under controlled conditions, and the resulting product is purified using various methods, including column chromatography and recrystallization.
科学研究应用
2,6-dichloro-N-(1,1-dimethylpropyl)benzamide is used in various fields of scientific research, including biochemistry, pharmacology, and neuroscience. It is commonly used as a tool compound to study the function of enzymes that are involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. Additionally, it is used to study the effects of drugs that target these enzymes, which can be useful in developing novel treatments for various neurological disorders.
属性
IUPAC Name |
2,6-dichloro-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-4-12(2,3)15-11(16)10-8(13)6-5-7-9(10)14/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVDIFFMZGRBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(2-methylbutan-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878114.png)
![ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B5878119.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5878134.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)
![N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5878167.png)

![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)


![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)
![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)

